Ketoprofen-d3
Overview
Description
Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in various scientific research applications .
Mechanism of Action
Target of Action
Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, this compound can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions
Biochemical Analysis
Biochemical Properties
Ketoprofen-d3, like its parent compound Ketoprofen, is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in inflammation and pain signaling. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
In cellular contexts, this compound has been shown to influence various cellular processes. For instance, it has been found to significantly reduce the ability of individual cells to produce antibodies . This suggests that this compound may have immunomodulatory effects, potentially influencing immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the ability of an individual cell to produce antibodies and antibody-mediated immune responses is suppressed by Ketoprofen, suggesting that it is immunosuppressive .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in mice, Ketoprofen at doses of 1 mg/kg/day and 5 mg/kg/day for seven days has been shown to significantly reduce the ability of individual cells to produce antibodies .
Metabolic Pathways
This compound, like Ketoprofen, is involved in the arachidonic acid metabolic pathway . It interacts with the cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thereby reducing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 involves the incorporation of deuterium atoms into the ketoprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the benzene ring or the propionic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of benzophenone derivatives and carboxylic acids.
Reduction: Formation of alcohols and reduced ketones.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Standard: Used as an internal standard in mass spectrometry and chromatography for the quantification of ketoprofen in various samples.
Drug Metabolism Studies: Employed in pharmacokinetic studies to understand the metabolism and distribution of ketoprofen in biological systems.
Protein-Ligand Interactions: Utilized in studies investigating the binding interactions between ketoprofen and target proteins.
Enzyme Kinetics: Used to study the inhibition of cyclooxygenase (COX) enzymes by ketoprofen.
Environmental Analysis: Applied in the detection and quantification of ketoprofen in environmental samples such as water and soil.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The non-deuterated form of Ketoprofen-d3, used as an NSAID for pain and inflammation.
Ibuprofen-d3: Another deuterated NSAID used as an analytical standard.
Naproxen-d3: A deuterated form of naproxen, used similarly in research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and tracing in mass spectrometry and other analytical techniques . This makes this compound particularly valuable in pharmacokinetic studies and environmental analysis .
Properties
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159490-55-8 | |
Record name | 159490-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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